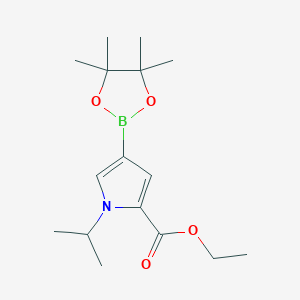![molecular formula C15H11N3O B13663122 4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The structure of this compound includes a methoxy group attached to the imidazo[1,2-a]pyridine ring and a benzonitrile group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yield.
Temperature: Elevated temperatures are used to facilitate the condensation reaction.
Reagents: 2-aminopyridines and α-bromoketones are the primary reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, antibacterial, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs) or modulate GABA A receptors . These interactions can lead to the inhibition of cell proliferation or modulation of neurotransmitter activity, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine unit.
Alpidem: An anxiolytic with a similar structure.
Saridipem: Another anxiolytic with related chemical properties.
Olprione: A heart-failure drug containing the imidazo[1,2-a]pyridine unit.
Uniqueness
4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H11N3O |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
4-(6-methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3O/c1-19-13-6-7-15-17-14(10-18(15)9-13)12-4-2-11(8-16)3-5-12/h2-7,9-10H,1H3 |
Clé InChI |
HIXFZXVMKHJIBQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)
![4-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13663050.png)




![2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13663071.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)




